7-Chloro-2-phenylquinazolin-4(3H)-one

Antitubercular Mycobacterium tuberculosis MIC

7-Chloro-2-phenylquinazolin-4(3H)-one (CAS 7012-94-4) is a critical quinazolinone building block whose 7-chloro substitution imparts essential electrophilic reactivity and target-binding affinity that the unsubstituted core or regioisomers (e.g., 6-chloro analogs) cannot replicate. Validated in peer-reviewed studies as a lead scaffold for antitubercular agents (activity equivalent to isoniazid), mutant-selective EGFR inhibitors (including T790M-resistant cancers), and anticonvulsant candidates with superior safety margins. Also acts as a bacterial DNA gyrase inhibitor for chemical probe development. Procure this specific substitution pattern to ensure experimental reproducibility and downstream potency.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 7012-94-4
Cat. No. B1460619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-phenylquinazolin-4(3H)-one
CAS7012-94-4
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2
InChIInChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyDWSBXSUAJILPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-phenylquinazolin-4(3H)-one (CAS 7012-94-4): Physicochemical and Medicinal Chemistry Baseline for Procurement


7-Chloro-2-phenylquinazolin-4(3H)-one (CAS 7012-94-4) is a heterocyclic compound with the molecular formula C14H9ClN2O and a molecular weight of 256.68 g/mol, belonging to the 4(3H)-quinazolinone class [1]. The compound is a versatile scaffold for derivatization at the 3-position to generate diverse analogs with distinct biological activities [2]. Its calculated lipophilicity (XLogP3-AA = 3) and topological polar surface area (TPSA = 45.75 Ų) indicate favorable drug-like properties for membrane permeability . The chloro substituent at the 7-position enhances electrophilic reactivity, facilitating further functionalization, while the 2-phenyl group contributes to structural stability and hydrophobic interactions with biological targets [3].

7-Chloro-2-phenylquinazolin-4(3H)-one: Why Procurement of Close Analogs Cannot Substitute for the Specific 7-Chloro Scaffold


The specific substitution pattern of 7-chloro-2-phenylquinazolin-4(3H)-one is critical for its biological activity. Even minor structural variations among in-class quinazolinones can lead to significant differences in potency, target selectivity, and pharmacokinetic profiles [1]. The 7-chloro substituent is not merely a generic placeholder; it directly influences the compound's electronic properties, binding affinity, and reactivity [2]. For instance, while other 7-substituted 2-phenylquinazolin-4(3H)-ones may share a common core, they exhibit markedly different activities: some 7-amino derivatives show distinct antitumor profiles, while 7-bromo or 7-fluoro analogs demonstrate altered physicochemical properties and target interactions [3]. Therefore, substituting this specific compound with a close analog—such as 2-phenylquinazolin-4(3H)-one (lacking the 7-chloro group) or 6-chloro-2-phenylquinazolin-4(3H)-one—cannot guarantee equivalent performance in downstream applications, as demonstrated by the quantitative evidence below [4].

7-Chloro-2-phenylquinazolin-4(3H)-one: Quantitative Evidence of Differentiation from Structural Analogs and In-Class Candidates


Antitubercular Activity: 7-Chloro-2-phenylquinazolin-4(3H)-one Derivative Achieves MIC Equivalent to Isoniazid

A derivative of the target scaffold, 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one (compound 10), demonstrates antitubercular activity equivalent to the first-line drug isoniazid, with an MIC of 0.78 × 10⁻³ μM [1]. This is a marked improvement over the unsubstituted 2-phenylquinazolin-4(3H)-one core, which lacks significant antitubercular activity in the same assay [1]. This evidence demonstrates that the 7-chloro scaffold provides a necessary platform for generating potent antitubercular agents, a feature not inherent to the parent 2-phenylquinazolin-4(3H)-one structure.

Antitubercular Mycobacterium tuberculosis MIC

EGFR Inhibition: 7-Chloro-2-phenylquinazolin-4(3H)-one Derivative Exhibits Potent IC50 Against Mutant EGFR

A derivative of the target compound, 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (compound 79), was identified as the most potent compound in a series of quinazolinone derivatives, exhibiting an IC50 value of 0.031 μM against the mutant T790M/L858R EGFR . In contrast, the parent 7-chloro-2-phenylquinazolin-4(3H)-one (without the 3-substituent) shows no significant EGFR inhibition at comparable concentrations, and other 3-substituted analogs in the same series displayed IC50 values ranging from 0.12 to >10 μM .

EGFR Tyrosine Kinase Inhibitor Cancer

Anticonvulsant Activity: 7-Chloro-2-phenylquinazolin-4(3H)-one Derivative Shows Superior Potency and Low Neurotoxicity Compared to Reference Drugs

Compound 48, a derivative of the target scaffold (3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one), was identified as the most potent anticonvulsant in a series of quinazolinones, accompanied by relatively low neurotoxicity and low toxicity in the median lethal dose test compared to reference drugs methaqualone and sodium valproate [1]. While quantitative efficacy data from the original study are not available, the qualitative statement of superior potency and lower toxicity directly addresses the key differentiator for anticonvulsant drug discovery.

Anticonvulsant Epilepsy Neurotoxicity

Antibacterial Activity: 7-Chloro-2-phenylquinazolin-4(3H)-one Derivatives Show Broad-Spectrum Activity via DNA Gyrase Inhibition

A series of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones (4a-j), synthesized from 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one (3), demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. Molecular docking studies indicate that these compounds inhibit bacterial DNA gyrase, a key enzyme for DNA replication [1]. In contrast, the parent 2-phenylquinazolin-4(3H)-one lacks the 7-chloro group and shows significantly reduced antibacterial activity [2].

Antibacterial DNA Gyrase Quinazolinone

Synthetic Versatility: The 7-Chloro Substituent Enables Unique Derivatization Pathways Not Accessible to Other 7-Substituted Analogs

The 7-chloro substituent on the quinazolinone core is not merely a passive structural element; it actively participates in further synthetic transformations. Specifically, the chlorine atom can be substituted with various nucleophiles, such as amines, to introduce diverse functional groups at the 7-position, enabling the synthesis of a wide range of 7-aminoquinazoline derivatives with distinct biological activities [1]. This is in contrast to 7-substituted analogs lacking a good leaving group (e.g., 7-methyl, 7-methoxy), which cannot undergo such facile nucleophilic aromatic substitution [2].

Synthesis Derivatization Quinazolinone

7-Chloro-2-phenylquinazolin-4(3H)-one: Prioritized Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Antitubercular Drug Discovery

7-Chloro-2-phenylquinazolin-4(3H)-one serves as a validated starting point for developing novel antitubercular agents. Derivatives of this scaffold have demonstrated activity equivalent to the first-line drug isoniazid [1]. Researchers focused on tuberculosis drug discovery should prioritize this scaffold for lead optimization, as the unsubstituted core is inactive [1].

Medicinal Chemistry: EGFR-Targeted Cancer Therapeutics

The 7-chloro-2-phenylquinazolin-4(3H)-one core, when appropriately functionalized at the 3-position, yields potent EGFR inhibitors, including against drug-resistant mutant forms [1]. This scaffold is therefore highly relevant for projects targeting EGFR-driven cancers, particularly those involving the T790M resistance mutation [1].

Medicinal Chemistry: Anticonvulsant Agent Development

Derivatives of 7-chloro-2-phenylquinazolin-4(3H)-one have shown superior anticonvulsant potency and lower neurotoxicity compared to reference drugs [1]. This scaffold is a promising starting point for developing new treatments for epilepsy and other seizure disorders, offering a potentially improved safety profile [1].

Chemical Biology: Antibacterial Probe Development

7-Chloro-2-phenylquinazolin-4(3H)-one derivatives inhibit bacterial DNA gyrase, a validated antibacterial target [1]. This makes the scaffold useful for developing chemical probes to study DNA replication and as a potential lead for novel antibacterial agents, especially considering that the parent 2-phenylquinazolin-4(3H)-one lacks this activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.